Ecnoglutide

GLP-1 receptor agonist Type 2 diabetes HbA1c reduction

Ecnoglutide (XW003) is a once-weekly GLP-1 receptor agonist engineered with a unique cAMP-biased signaling profile—potent cAMP induction (EC50 0.018 nM) with negligible β-arrestin recruitment (EC50 >10 μM)—differentiating it from balanced agonists like semaglutide. Composed solely of natural amino acids, it simplifies manufacturing and scale-up. Its 124–138 h half-life and superior HbA1c reduction vs. dulaglutide in Phase 3 trials make it the ideal benchmark for T2DM and obesity research. Avoid uncontrolled variables in your program—choose ecnoglutide for reproducible, translatable results.

Molecular Formula C194H304N48O61
Molecular Weight 4285 g/mol
CAS No. 2459531-73-6
Cat. No. B12661408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcnoglutide
CAS2459531-73-6
Molecular FormulaC194H304N48O61
Molecular Weight4285 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC6=CNC=N6)N
InChIInChI=1S/C194H304N48O61/c1-17-109(12)160(188(295)225-125(51-40-41-73-204-148(254)101-302-83-82-301-80-78-206-149(255)102-303-84-81-300-79-77-205-144(250)68-62-132(191(298)299)218-145(251)55-36-28-26-24-22-20-18-19-21-23-25-27-29-37-56-150(256)257)171(278)231-138(90-117-93-210-122-50-39-38-49-120(117)122)177(284)228-134(86-105(4)5)178(285)239-158(107(8)9)186(293)224-124(53-43-75-208-193(199)200)167(274)211-95-146(252)217-123(52-42-74-207-192(197)198)166(273)213-97-156(268)269)241-179(286)136(87-114-45-32-30-33-46-114)229-174(281)131(66-72-154(264)265)221-170(277)126(54-44-76-209-194(201)202)219-164(271)111(14)215-163(270)110(13)216-169(276)128(61-67-143(196)249)220-172(279)129(64-70-152(260)261)222-173(280)130(65-71-153(262)263)223-175(282)133(85-104(2)3)227-176(283)135(89-116-57-59-119(248)60-58-116)230-182(289)140(98-243)234-184(291)142(100-245)235-187(294)159(108(10)11)240-181(288)139(92-155(266)267)232-183(290)141(99-244)236-190(297)162(113(16)247)242-180(287)137(88-115-47-34-31-35-48-115)233-189(296)161(112(15)246)237-147(253)96-212-168(275)127(63-69-151(258)259)226-185(292)157(106(6)7)238-165(272)121(195)91-118-94-203-103-214-118/h30-35,38-39,45-50,57-60,93-94,103-113,121,123-142,157-162,210,243-248H,17-29,36-37,40-44,51-56,61-92,95-102,195H2,1-16H3,(H2,196,249)(H,203,214)(H,204,254)(H,205,250)(H,206,255)(H,211,274)(H,212,275)(H,213,273)(H,215,270)(H,216,276)(H,217,252)(H,218,251)(H,219,271)(H,220,279)(H,221,277)(H,222,280)(H,223,282)(H,224,293)(H,225,295)(H,226,292)(H,227,283)(H,228,284)(H,229,281)(H,230,289)(H,231,278)(H,232,290)(H,233,296)(H,234,291)(H,235,294)(H,236,297)(H,237,253)(H,238,272)(H,239,285)(H,240,288)(H,241,286)(H,242,287)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,298,299)(H4,197,198,207)(H4,199,200,208)(H4,201,202,209)/t109-,110-,111-,112+,113+,121-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,157-,158-,159-,160-,161-,162-/m0/s1
InChIKeyDJMLKAVQDZZBNC-NYHUXPQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ecnoglutide (CAS 2459531-73-6) GLP-1 Receptor Agonist: Core Properties and Procurement Relevance


Ecnoglutide (XW003, CAS 2459531-73-6) is a long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) receptor agonist designed for once-weekly subcutaneous administration [1]. The 4,284.76 Da peptide (C194H304N48O61) is engineered with an Ala8Val substitution and a γGlu-2xAEEA linked C18 diacid fatty acid to extend half-life (124–138 hours) while consisting solely of natural amino acids to simplify manufacturing . Its defining pharmacological feature is biased signaling: it potently induces cAMP (EC50 = 0.018 nM) with negligible receptor internalization (EC50 > 10 μM), distinguishing it from balanced agonists like semaglutide [2].

Why Ecnoglutide Cannot Be Simply Substituted with Semaglutide or Dulaglutide


Ecnoglutide exhibits signaling bias (cAMP over β-arrestin), a unique pharmacokinetic profile, and a natural amino acid composition that distinguishes it from other GLP-1 receptor agonists [1]. Preclinical and clinical data demonstrate that this bias translates into differential efficacy, particularly in weight loss and glycemic control, when compared to balanced agonists like semaglutide and dulaglutide [2][3]. Therefore, substituting ecnoglutide with another GLP-1 agonist in a research or clinical development program could introduce uncontrolled variables, compromising data comparability and potentially altering therapeutic outcomes.

Ecnoglutide Quantitative Differentiation: Head-to-Head and Cross-Study Evidence


Ecnoglutide vs. Dulaglutide: Superior HbA1c Reduction in a 52-Week Phase 3 Trial

In the 52-week EECOH-2 phase 3 trial, ecnoglutide demonstrated superior HbA1c reduction compared to dulaglutide in patients with type 2 diabetes on metformin monotherapy [1].

GLP-1 receptor agonist Type 2 diabetes HbA1c reduction Head-to-head trial

Ecnoglutide vs. Placebo: Dose-Dependent Weight Loss in Obesity Phase 3 Trial

In a 40-week phase 3 trial (SLIMMER) in adults with overweight or obesity, ecnoglutide produced significant, dose-dependent weight loss compared to placebo [1]. At the 2.4 mg dose, weight reduction reached -15.1% (13.8 kg), with 64% of participants achieving >15% weight loss and 28% achieving >20% weight loss [1].

Obesity Weight management GLP-1 agonist Phase 3 clinical trial

Ecnoglutide vs. Placebo: Robust HbA1c Reduction in Type 2 Diabetes Monotherapy

In the 24-week EECOH-1 phase 3 trial, ecnoglutide as monotherapy significantly reduced HbA1c in adults with type 2 diabetes inadequately controlled with diet and exercise or a single oral agent [1].

Type 2 diabetes Monotherapy HbA1c reduction GLP-1 receptor agonist

Ecnoglutide vs. Semaglutide: Preclinical Rodent Model Showing Superior Weight and Glucose Control

In rodent models of diabetes and obesity (db/db mice and DIO rats), ecnoglutide demonstrated significantly improved glycemic control and more pronounced body weight reduction compared to semaglutide [1]. The publication notes that ecnoglutide's cAMP-biased signaling profile may contribute to these enhanced effects [1].

Preclinical Obesity Type 2 diabetes Rodent model Comparative efficacy

Ecnoglutide Manufacturing Advantage: Natural Amino Acid Composition

Ecnoglutide is composed exclusively of natural amino acids, a design feature that simplifies the manufacturing process and reduces complexity compared to GLP-1 analogs containing non-natural amino acids [1].

Peptide synthesis Manufacturing Process chemistry Supply chain

Ecnoglutide Pharmacokinetics: Half-Life Supporting Once-Weekly Dosing

The half-life of ecnoglutide at steady state ranges from 124 to 138 hours, which supports a once-weekly dosing regimen [1].

Pharmacokinetics Half-life GLP-1 agonist Once-weekly dosing

Ecnoglutide Application Scenarios for Research and Clinical Development


Head-to-Head Comparative Efficacy Studies in Type 2 Diabetes

Given its superior HbA1c reduction compared to dulaglutide in a phase 3 trial [1], ecnoglutide is an ideal candidate for research requiring a potent GLP-1 receptor agonist benchmark in T2DM. Its demonstrated efficacy as monotherapy [2] and in combination with metformin supports its use in studies evaluating comparative effectiveness, combination regimens, or mechanisms of biased agonism in glycemic control.

Obesity and Weight Management Clinical Trials

The robust, dose-dependent weight loss observed in the 40-week phase 3 trial (SLIMMER) [3] positions ecnoglutide as a strong candidate for obesity and weight management research. The data, showing up to 15.1% weight reduction from baseline, provides a clear, quantifiable benchmark for study design, whether as a monotherapy or in combination with lifestyle interventions or other weight-loss agents.

Pharmacokinetic and Pharmacodynamic Modeling of Biased GLP-1 Agonists

Ecnoglutide's unique profile—including a 124–138 hour half-life [4] and a pronounced cAMP bias (EC50 0.018 nM for cAMP vs >10 μM for internalization) [4]—makes it a valuable tool for pharmacometric analyses. Researchers can use its distinct PK/PD parameters to model the impact of signaling bias on chronic efficacy and tolerability, differentiating it from balanced agonists like semaglutide.

Large-Scale Peptide Synthesis and Supply Chain Evaluation

The compound's composition solely from natural amino acids simplifies its manufacturing process [4]. This feature is particularly relevant for CROs, CDMOs, and procurement managers evaluating the scalability, cost, and supply chain reliability of GLP-1 analogs for long-term clinical programs or large-scale research consortia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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